5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole
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Overview
Description
5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a cyclopropylmethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethanol with thiosemicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the thiadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols replace the cyclopropylmethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclopropylmethoxy)-1,2,4-thiadiazole: Lacks the methyl group at the 3-position.
3-Methyl-1,2,4-thiadiazole: Lacks the cyclopropylmethoxy group.
5-(Methoxy)-3-methyl-1,2,4-thiadiazole: Substitutes the cyclopropylmethoxy group with a methoxy group.
Uniqueness
5-(Cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole is unique due to the presence of both the cyclopropylmethoxy and methyl groups, which confer specific steric and electronic properties
Properties
IUPAC Name |
5-(cyclopropylmethoxy)-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-5-8-7(11-9-5)10-4-6-2-3-6/h6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZKJHXWBIBYDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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